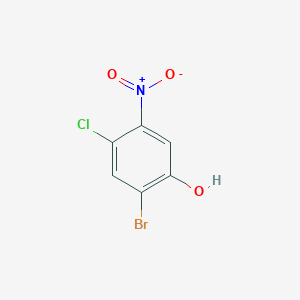

2-Bromo-4-chloro-5-nitrophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-4-chloro-5-nitrophenol is a chemical compound with the molecular formula C6H3BrClNO3 and a molecular weight of 252.45 . It is a solid substance stored at room temperature . The compound is used in various applications due to its unique properties .

Molecular Structure Analysis

The InChI code for 2-Bromo-4-chloro-5-nitrophenol is 1S/C6H3BrClNO3/c7-3-1-4 (8)5 (9 (11)12)2-6 (3)10/h1-2,10H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule .Scientific Research Applications

Green Synthesis and Urease Inhibitory Activity

A study reported the synthesis and characterization of a compound related to 2-bromo-4-chloro-5-nitrophenol through a green mechanochemical method. This compound demonstrated significant urease inhibitory activity, suggesting potential applications in medicine and agriculture due to its enzyme inhibition capabilities. The process highlights an eco-friendly synthesis method that could be beneficial for developing urease inhibitors with minimal environmental impact (Zulfiqar et al., 2020).

Molecular Catalysis

Research on the cyclisation of nitrophenol derivatives, including structures related to 2-bromo-4-chloro-5-nitrophenol, has shown that quaternary ammonium salts can influence the rate of intramolecular nucleophilic substitution reactions. These findings could inform the design of new catalysts and synthetic strategies in organic chemistry, particularly for compounds that are structurally related or have similar reactive sites (Schmidtchen, 1986).

Novel Synthesis Methods

A novel method for the synthesis of 2-bromo-4-nitrophenol, closely related to 2-bromo-4-chloro-5-nitrophenol, was developed using diazotization and Sandmeyer reactions. This approach offers a simplified, efficient pathway suitable for commercial production, potentially extending to the synthesis of related compounds (Li Zi-ying, 2008).

Thermophilic Degradation of Phenolic Compounds

A study on the degradation of phenolic compounds, including chloro-nitrophenols, in hybrid up-flow anaerobic sludge blanket reactors under thermophilic conditions demonstrated the feasibility of using thermophilic bacteria for the bioremediation of environmental pollutants. This research suggests potential applications for the microbial degradation of hazardous compounds, including those structurally similar to 2-bromo-4-chloro-5-nitrophenol (Sreekanth et al., 2009).

Antimicrobial Activity of Metal Complexes

Research on the antimicrobial activity of metal complexes with ligands related to 2-bromo-4-chloro-5-nitrophenol demonstrated that these complexes possess significant antimicrobial properties. This work suggests potential applications in developing new antimicrobial agents, emphasizing the role of structural modification and metal coordination in enhancing biological activity (Tavman et al., 2010).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-4-chloro-5-nitrophenol are the enzymes involved in the biochemical pathways of its degradation . These enzymes, such as FAD-dependent monooxygenase and BT 1,2-dioxygenase, play a crucial role in the compound’s interaction and transformation .

Mode of Action

2-Bromo-4-chloro-5-nitrophenol interacts with its targets through a series of biochemical reactions. The FAD-dependent monooxygenase, for instance, catalyzes the conversion of 2-Bromo-4-chloro-5-nitrophenol to BT via chloro-1,4-benzoquinone . This interaction results in changes to the compound’s structure, facilitating further degradation .

Biochemical Pathways

The compound is degraded via the 1,2,4-benzenetriol (BT) pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers . The BT pathway involves the conversion of 2-Bromo-4-chloro-5-nitrophenol to BT via chloro-1,4-benzoquinone, followed by BT ring-cleavage with the formation of maleylacetate .

Pharmacokinetics

The compound’s high gi absorption and bbb permeability suggest that it may have good bioavailability . Its lipophilicity, as indicated by its Log Po/w values, may also influence its distribution within the body .

Result of Action

The molecular and cellular effects of 2-Bromo-4-chloro-5-nitrophenol’s action are primarily related to its degradation. The compound’s interaction with its targets and subsequent transformations result in the formation of different intermediates, which are further degraded through various biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-chloro-5-nitrophenol. For instance, the compound’s degradation is facilitated by certain bacteria, such as Cupriavidus sp. CNP-8 . The presence of these bacteria in the environment can therefore enhance the compound’s degradation .

properties

IUPAC Name |

2-bromo-4-chloro-5-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO3/c7-3-1-4(8)5(9(11)12)2-6(3)10/h1-2,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLYCESCXFTEKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Br)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-chloro-5-nitrophenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopropyl-6-(4-fluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2774919.png)

![1-(4-chlorobenzyl)-5-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2774923.png)

![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2774924.png)

![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide](/img/structure/B2774925.png)

![N-benzyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2774926.png)

![5-(2-chlorophenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2774927.png)

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)naphthalene-2-sulfonamide](/img/structure/B2774931.png)

![([1-(2,2-Difluoroethyl)-1H-imidazol-2-YL]methyl)(methyl)amine](/img/structure/B2774933.png)